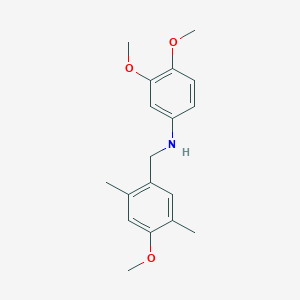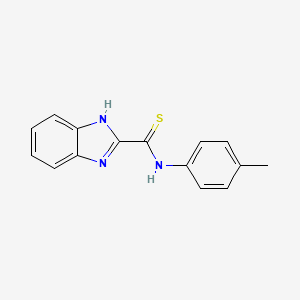![molecular formula C19H24N2O4S B5854984 4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854984.png)
4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide" is a chemical compound belonging to the class of benzenesulfonamides, known for their versatile chemical and physical properties. This compound, like its counterparts, demonstrates significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions, starting from basic benzene derivatives and incorporating specific functional groups through reactions such as sulfonation, methoxylation, and the addition of morpholinylmethyl benzyl groups. High-yield synthesis approaches and the optimization of reaction conditions are crucial for the efficient production of these compounds (Gao et al., 2014).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives, including "this compound," is characterized by various spectroscopic and crystallographic techniques. These analyses reveal the compound's complex molecular architecture, including its planarity, intermolecular interactions, and the orientation of functional groups, which are critical for its chemical reactivity and physical properties (Rodrigues et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamides, including this compound, participate in various chemical reactions, contributing to their broad utility in synthetic chemistry. Their reactivity with alcohols, phenols, and amines under specific conditions facilitates the synthesis of a wide range of derivatives with diverse biological and physical properties. These reactions often involve the formation of sulfonamide bonds, etherification, and the introduction of alkyl or aryl groups (Carlsen, 1998).
Physical Properties Analysis
The physical properties of "this compound" and similar compounds are defined by their molecular structure. Crystallographic studies provide insights into their solid-state architecture, including crystal systems, space groups, and unit cell parameters. These properties are indicative of the compound's stability, solubility, and intermolecular interactions, which are important for its application in various domains (Ibrahim et al., 2011).
Chemical Properties Analysis
The chemical properties of benzenesulfonamides are significantly influenced by their functional groups. The presence of the methoxy group and the morpholinylmethyl benzyl group in "this compound" affects its acidity, basicity, and reactivity towards nucleophiles and electrophiles. These properties are essential for understanding the compound's behavior in chemical reactions and its potential interactions in biological systems (Di Fiore et al., 2011).
Mécanisme D'action
Target of Action
A similar compound, 4-methoxy-n-(1-naphthyl)benzenesulfonamide, has been found to inhibit tubulin and signal transducer and activator of transcription 3 (stat3) . These proteins play crucial roles in cell division and signal transduction, respectively .
Mode of Action
The sulfonamide group in similar compounds has been suggested to be a possible site for nucleophilic attack . This could potentially interfere with the normal functioning of the target proteins.
Biochemical Pathways
Inhibition of tubulin and stat3 can disrupt cell division and signal transduction pathways , leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
The inhibition of tubulin and stat3 can lead to cell cycle arrest and apoptosis , potentially making this compound useful in the treatment of diseases characterized by uncontrolled cell proliferation.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide are not well-documented in the literature. Based on its structure, it can be inferred that it might interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be covalent or non-covalent, depending on the specific biomolecules involved .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
4-methoxy-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-24-18-6-8-19(9-7-18)26(22,23)20-14-16-4-2-3-5-17(16)15-21-10-12-25-13-11-21/h2-9,20H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQKSZBUFZSSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclopentyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5854916.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5854921.png)



![2-{[4-(phenoxymethyl)benzoyl]amino}benzamide](/img/structure/B5854943.png)




![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5854997.png)